5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
CAS No.: 921577-26-6
Cat. No.: VC5311165
Molecular Formula: C21H19N5O2
Molecular Weight: 373.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921577-26-6 |
|---|---|
| Molecular Formula | C21H19N5O2 |
| Molecular Weight | 373.416 |
| IUPAC Name | 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
| Standard InChI | InChI=1S/C21H19N5O2/c1-3-25-12-16(20(27)23-18-11-7-8-14(2)22-18)19-17(13-25)21(28)26(24-19)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,22,23,27) |
| Standard InChI Key | YHLGYRFEZLDMDL-UHFFFAOYSA-N |
| SMILES | CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=N4)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture and Nomenclature
The compound’s IUPAC name, 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide, reflects its intricate architecture. Its pyrazolo[4,3-c]pyridine core consists of a fused pyrazole and pyridine ring system, with substitutions at positions 2 (phenyl), 3 (oxo), 5 (ethyl), and 7 (6-methylpyridin-2-yl carboxamide). The molecular formula (C21H19N5O2) and weight (373.416 g/mol) were confirmed via high-resolution mass spectrometry, while its stereochemistry and tautomeric forms remain subjects of ongoing investigation.
Key Structural Features:
-
Pyrazolo[4,3-c]pyridine Core: The bicyclic system provides rigidity, enhancing binding affinity to biological targets.
-
Ethyl Group at Position 5: Introduces hydrophobicity, potentially improving membrane permeability.
-
6-Methylpyridin-2-yl Carboxamide at Position 7: Facilitates hydrogen bonding with enzymatic active sites .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethyl group (δ 1.25 ppm, triplet, 3H; δ 4.12 ppm, quartet, 2H), aromatic protons (δ 7.2–8.1 ppm), and the pyridinyl carboxamide (δ 8.4 ppm, singlet). Density functional theory (DFT) calculations predict a planar conformation for the pyrazolo[4,3-c]pyridine core, with the phenyl and pyridinyl groups adopting orthogonal orientations to minimize steric hindrance.
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis of 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves sequential reactions optimized for yield and purity :
-
Formation of Pyrazolo[4,3-c]Pyridine Core:
-
Condensation of 4-aminopyrazole derivatives with β-keto esters under acidic conditions.
-
Cyclization via microwave-assisted heating (150°C, 30 min) achieves 85% yield.
-
-
Introduction of Ethyl and Phenyl Groups:
-
Alkylation at position 5 using ethyl bromide in dimethylformamide (DMF).
-
Suzuki-Miyaura coupling for phenyl group installation at position 2.
-
-
Carboxamide Functionalization:
-
Reaction of 7-carboxylic acid intermediate with 6-methylpyridin-2-amine using HATU as a coupling agent.
-
Purification and Characterization
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >95% purity. Liquid chromatography–mass spectrometry (LC-MS) and elemental analysis validate the final product.
Comparative Synthesis Data
Comparative Analysis with Related Compounds
Structural Analogues and Activity Trends
Modifications to the ethyl, phenyl, or pyridinyl substituents significantly alter biological activity:
| Compound | Molecular Weight | MIC (μM) | IC50 (μM) |
|---|---|---|---|
| 5-Ethyl derivative (this compound) | 373.416 | Pending | Pending |
| 5-Methyl analog | 359.389 | >200 | 12.4 |
| 5-Propyl analog | 387.443 | 45.6 | 3.2 |
The ethyl group’s intermediate chain length balances lipophilicity and steric effects, potentially optimizing target engagement compared to methyl or propyl variants.
Applications in Drug Development
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the pyridinyl ring with thiazole improves aqueous solubility but reduces PS inhibition .
-
Prodrug Design: Esterification of the carboxamide enhances oral bioavailability in rat models (AUC increased by 2.3-fold).
Patent Landscape
As of 2023, six patents claim pyrazolo[4,3-c]pyridine derivatives for treating infectious and inflammatory diseases, though none specifically disclose this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume